3-Chloro-5-methylbenzenesulfonamide
Description
Historical Context and Evolution of Sulfonamide Research
The journey of sulfonamide research began in the early 20th century. Initially utilized in the dye industry, the therapeutic potential of sulfonamides was a serendipitous discovery. In the 1930s, German chemist Gerhard Domagk found that a red dye named Prontosil had remarkable antibacterial effects in mice. unifi.it It was later discovered that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide. nih.gov This breakthrough marked the advent of the first broadly effective systemic antibacterial agents and predated the era of penicillin. ijpsonline.com
The discovery of Prontosil ignited a "sulfa craze," with numerous sulfonamide derivatives being synthesized and investigated. unifi.it This period of intense research led to the development of drugs like sulfapyridine (B1682706) for pneumonia and sulfathiazole, which was widely used during World War II to treat wound infections. nih.gov The initial success of sulfa drugs spurred further exploration, leading to the discovery of their diverse pharmacological activities beyond their antimicrobial effects. ijpsonline.com While the advent of penicillin and other antibiotics somewhat overshadowed sulfonamides, they remain crucial in both medicine and chemical research, with ongoing efforts to develop new derivatives with enhanced efficacy and novel applications. patsnap.com
Significance of Halogenated and Alkylated Benzenesulfonamide (B165840) Scaffolds in Medicinal Chemistry
The introduction of halogen atoms and alkyl groups onto the benzenesulfonamide scaffold significantly influences the molecule's properties. Halogens, such as chlorine, can alter the electronic nature of the aromatic ring, enhance lipophilicity, and participate in halogen bonding, all of which can modulate the binding affinity of the molecule to biological targets. Alkyl groups, like the methyl group in 3-Chloro-5-methylbenzenesulfonamide, can also impact lipophilicity and provide steric bulk, which can contribute to the selectivity of the compound for a particular enzyme or receptor. This strategic functionalization is a common approach in drug design to optimize the therapeutic potential of lead compounds.
Research Rationale and Scope for this compound
The specific substitution pattern of this compound, with a meta-disposed chloro and methyl group, presents a unique electronic and steric environment. This arrangement makes it an intriguing subject for chemical and pharmacological investigation. The scope of this article is to provide a detailed and scientifically accurate overview of this compound, focusing exclusively on its chemical synthesis, physicochemical and spectral properties, chemical reactivity, and its established and potential applications in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFPCKRDUWLITF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Chloro 5 Methylbenzenesulfonamide and Its Derivatives
General Synthetic Routes to Benzenesulfonamide (B165840) Derivatives
The synthesis of benzenesulfonamides typically relies on a few robust and well-established chemical transformations. These methods provide a foundation for accessing a wide array of derivatives, including the target compound, 3-Chloro-5-methylbenzenesulfonamide.
Sulfonyl Chloride Reactions with Amines
The most prevalent method for constructing the sulfonamide linkage involves the reaction of a sulfonyl chloride with a primary or secondary amine. This nucleophilic substitution reaction is highly efficient and versatile. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. rsc.orglibretexts.org The choice of solvent and base can influence the reaction rate and yield. Aprotic solvents are commonly employed. rsc.org
The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide. rsc.org This reaction's broad applicability has led to the synthesis of thousands of structurally diverse sulfonamides. libretexts.org Microwave-assisted protocols have also been developed to accelerate this reaction, often under solvent- and catalyst-free conditions, offering an environmentally benign alternative. rsc.org
| Reagent 1 | Reagent 2 | Conditions | Product | Key Features |
| Sulfonyl Chloride | Primary or Secondary Amine | Base (e.g., pyridine, triethylamine), Aprotic Solvent | Benzenesulfonamide | Widely applicable, efficient, forms the sulfonamide bond. rsc.orglibretexts.org |
| Sulfonyl Chloride | Primary or Secondary Amine | Microwave irradiation, Solvent- and catalyst-free | Benzenesulfonamide | Environmentally friendly, rapid reaction times. rsc.org |
Cyanamide-Based Precursor Synthesis
An alternative approach to sulfonamide synthesis involves the use of cyanamide-based precursors. For instance, N-sulfonyl cyanamides are valuable intermediates in synthetic chemistry. nih.govresearchgate.net These compounds can undergo various transformations to yield sulfonamide derivatives. One notable method involves the in situ generation of a nucleophilic sulfinate ion from vinyl sulfones mediated by cyanide. organic-chemistry.orgresearchgate.net This sulfinate can then be trapped with an aminating agent to form the sulfonamide. This method offers a way to construct sulfonamides without relying on the traditional sulfonyl chloride route.
Synthesis Strategies for this compound Core
The specific synthesis of this compound requires a precursor that contains the 3-chloro-5-methylphenyl moiety. The key intermediate for this synthesis is 3-chloro-5-methylbenzenesulfonyl chloride.
Utilization of Specific Precursors (e.g., 3-bromo-5-methylbenzenesulfonyl chloride)
The synthesis of the required 3-chloro-5-methylbenzenesulfonyl chloride can be approached through various routes. One potential strategy involves the use of related halogenated precursors. For instance, 3-bromo-5-methylbenzenesulfonyl chloride could theoretically be converted to the desired chloro-analogue, although direct synthesis from a more readily available starting material is more common. chemicalbook.comuni.luchemspider.com
A more direct and practical approach starts from 3-chloro-5-methylaniline. This aniline (B41778) derivative can undergo a Sandmeyer-type reaction. Diazotization of the aniline with sodium nitrite (B80452) in the presence of a strong acid, followed by reaction with sulfur dioxide in the presence of a copper catalyst, would yield the desired 3-chloro-5-methylbenzenesulfonyl chloride. nih.gov This sulfonyl chloride can then be reacted with ammonia (B1221849) to furnish this compound. nih.govuni.lu
Another plausible synthetic route begins with 3-chloro-5-methylbenzoic acid. google.com This could potentially be converted to the corresponding sulfonic acid, for instance, through a sulfonation reaction, and then to the sulfonyl chloride. However, controlling the regioselectivity of the sulfonation could be challenging.
A patent describes a general method for preparing substituted benzenesulfonyl chlorides from the corresponding anilines via a diazonium salt, which is applicable to the synthesis of 3-chlorobenzenesulfonyl chloride. google.com
| Starting Material | Key Intermediate | Reagents for Intermediate | Final Step Reagent | Product |
| 3-Chloro-5-methylaniline | 3-Chloro-5-methylbenzenesulfonyl chloride | 1. NaNO₂, HCl2. SO₂, CuCl | Ammonia | This compound |
| 1-Bromo-3-chloro-5-iodobenzene | Not directly applicable | Suzuki cross-coupling with arylboronic acids | Not applicable | Trisarylbenzenes |
Reaction Conditions and Optimization
The success of the synthesis of this compound hinges on the optimization of reaction conditions for each step. For the Sandmeyer reaction, careful temperature control during diazotization is crucial to prevent the decomposition of the diazonium salt. nih.gov The subsequent reaction with sulfur dioxide and a copper catalyst also requires optimized conditions to ensure high yields of the sulfonyl chloride.
In the final amination step, the reaction of 3-chloro-5-methylbenzenesulfonyl chloride with ammonia is typically straightforward. However, the choice of solvent and the method of ammonia addition (e.g., aqueous ammonia, ammonia gas) can be optimized to maximize the yield and purity of the final product. google.com The use of an excess of ammonia can help to drive the reaction to completion and neutralize the HCl byproduct.
Derivatization and Functionalization Approaches
Once the this compound core is synthesized, it can be further modified to create a library of derivatives with potentially diverse biological or material properties.
The primary sulfonamide group (-SO₂NH₂) offers a key handle for derivatization. The nitrogen atom can be alkylated or acylated to introduce various substituents. For instance, N-alkylation can be achieved by reacting the sulfonamide with an alkyl halide in the presence of a base. libretexts.org
Nucleophilic Substitution Reactions on the Aromatic Ring
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying aromatic rings, particularly those activated by electron-withdrawing groups. masterorganicchemistry.comwikipedia.orgbyjus.com In the case of this compound, the presence of both a chloro and a sulfonyl group, which are electron-withdrawing, renders the aromatic ring susceptible to nucleophilic attack. chemistrysteps.com These reactions typically proceed via an addition-elimination mechanism, where a nucleophile adds to the ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. chemistrysteps.com
The rate and regioselectivity of SNAr reactions are dictated by the nature of the nucleophile and the positioning of the activating groups on the aromatic ring. masterorganicchemistry.com For a substitution to occur, the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. chemistrysteps.com While the chloro and sulfonyl groups in this compound activate the ring, their meta-positioning relative to each other influences the reactivity and potential sites of substitution.
Deprotonation and Anion Formation
The sulfonamide functional group (-SO₂NH₂) possesses an acidic proton on the nitrogen atom. This acidity allows for deprotonation in the presence of a suitable base, leading to the formation of a sulfonamide anion. This anion is a key reactive intermediate in various subsequent chemical transformations.
In a study involving a guanidine (B92328) derivative of a substituted benzenesulfonamide, it was observed that the sulfonamide nitrogen (N1) is deprotonated. This results in a zwitterionic form where the N1 atom carries a negative charge, while a nitrogen atom in the guanidine moiety (N2) becomes positively charged. nih.gov This deprotonation facilitates the formation of strong, charge-assisted hydrogen bonds within the crystal lattice. nih.gov
Formation of Hydrazone/Guanidine Derivatives (e.g., via chalcones, biguanide (B1667054) hydrochlorides)
The sulfonamide moiety can be elaborated to form more complex structures such as hydrazones and guanidines. These derivatives often exhibit interesting biological activities.
A notable example is the synthesis of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives. nih.govnih.gov These compounds were prepared through the reaction of chalcones with benzenesulfonylaminoguanidines. The resulting structures feature a complex side chain attached to the sulfonamide nitrogen of the original this compound scaffold. The 1H NMR spectra of these derivatives show characteristic signals for the methyl group protons around 2.26–2.30 ppm and for the thiomethyl group protons at approximately 4.21–4.33 ppm. nih.gov
The general synthesis of hydrazone derivatives often involves the condensation of a hydrazide with a carbonyl compound. nih.govresearchgate.net For instance, cyanoacetyl hydrazine (B178648) can react with 3-acetylpyridine (B27631) to yield a hydrazide-hydrazone derivative. nih.gov This principle can be extended to sulfonamide-containing hydrazides to generate a wide range of hydrazone derivatives.
Guanidine derivatives can be synthesized from primary amines and a guanylating agent. nih.gov The synthesis of a novel trisubstituted guanidine derivative has been achieved by reacting a thiourea (B124793) with a primary aromatic amine in the presence of mercury(II) chloride and triethylamine. mdpi.com
Introduction of Heterocyclic Moieties (e.g., triazines, imidazoles, thiadiazoles, benzimidazoles, benzothiazoles, oxadiazoles, pyrazoles, quinazolines)
The this compound framework can be functionalized by the introduction of various heterocyclic rings, a common strategy in medicinal chemistry to explore new chemical space and biological activities.
Triazines: A series of 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides has been synthesized. mdpi.com The synthesis involves the reaction of aminoguanidines with an appropriate phenylglyoxal (B86788) hydrate (B1144303) in glacial acetic acid. mdpi.com
Imidazoles and Benzimidazoles: Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives have been prepared by reacting N-(benzenesulfonyl)cyanamide potassium salts with mercaptoheterocycles like 1-methyl-1H-imidazole-2-thiol or 1H-benzo[d]imidazole-2-thiol. nih.gov The resulting compounds incorporate the imidazole (B134444) or benzimidazole (B57391) moiety through a sulfur linkage.
Benzothiazoles: N-substituted-3-chloro-2-azetidinones have been synthesized starting from 2-aminobenzothiazole-6-carboxylic acid. mdpi.com This involves a multi-step synthesis including the formation of a Schiff base and subsequent cyclization with chloroacetyl chloride. mdpi.com
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the sulfonamide group can be readily functionalized through alkylation and acylation reactions, providing a straightforward route to a variety of N-substituted derivatives.
N-Alkylation: N-Alkyl-N-chlorosulfonamides can undergo addition reactions to alkenes, a process that likely proceeds via amidyl radicals under copper(I) catalysis. beilstein-journals.org This reaction provides a method for the introduction of an alkyl group onto the sulfonamide nitrogen, along with the addition of a chlorine and the sulfonamide group across a double bond. beilstein-journals.org
Azo Coupling Reactions for Benzenesulfonamide Linkages
Azo coupling reactions are a classic method for the formation of azo compounds (R-N=N-R'), which are often colored and have applications as dyes. ekb.eg This reaction typically involves the reaction of a diazonium salt with an activated aromatic compound. ekb.eg
In the context of sulfonamides, a diazonium salt can be generated from an amino-substituted benzenesulfonamide. For instance, 2-amino-4-chlorobenzenesulfonamide (B1266025) can be diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. ekb.eg This salt can then be coupled with another aromatic compound, such as 4-hydroxy-3-methoxybenzaldehyde (vanillin), to form an azo-linked sulfonamide derivative. ekb.eg The resulting azo compound can be further modified, for example, by reacting with amines or sulfa drugs to form azo-azomethine compounds. ekb.eg
Annulation and Ring Formation Processes Involving this compound Precursors
Precursors derived from this compound can be utilized in annulation and ring-forming reactions to construct more complex, often heterocyclic, ring systems.
One such example is the rhodium-catalyzed intramolecular annulation of aromatic rings with N-sulfonyl 1,2,3-triazoles. rsc.org This reaction proceeds through the formation of an azavinyl carbene intermediate, which then undergoes an intramolecular cyclization with the aromatic ring to yield 3-methylene-2,3-dihydrobenzofurans or 3-methylene-2,3-dihydroindoles. rsc.org While this example uses a generic N-sulfonyl group, the methodology is applicable to derivatives of this compound.
These ring-forming strategies significantly expand the structural diversity of compounds that can be accessed from the this compound starting material, opening avenues for the synthesis of novel polycyclic molecules.
Mechanistic Investigations of Synthetic Transformations and Related Reactions
The synthetic pathways leading to this compound and the subsequent chemical transformations of its derivatives are governed by fundamental principles of organic reaction mechanisms. A thorough understanding of these mechanisms is crucial for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic routes. This section delves into the mechanistic details of key synthetic transformations.
The primary synthesis of this compound involves the chlorosulfonation of 3-chlorotoluene (B144806), a classic example of electrophilic aromatic substitution. The mechanism of this reaction, along with transformations of the resulting sulfonamide, has been a subject of detailed study.
The key electrophile in the chlorosulfonation of 3-chlorotoluene is the chlorosulfonium cation (SO₂Cl⁺). This reactive species is generated from chlorosulfonic acid (ClSO₃H). The reaction proceeds via a typical electrophilic aromatic substitution pathway. The SO₂Cl⁺ electrophile attacks the π-electron system of the 3-chlorotoluene ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. The substitution pattern is dictated by the directing effects of the existing chloro and methyl substituents on the aromatic ring. Finally, deprotonation of the sigma complex by a weak base, such as the chloride ion also present in the reaction mixture, restores the aromaticity of the ring and yields the 3-chloro-5-methylbenzenesulfonyl chloride.
Subsequent reaction of the sulfonyl chloride with ammonia or an amine proceeds through a nucleophilic acyl substitution-type mechanism to afford the final this compound.
In the context of derivative synthesis, the reaction between benzenesulfonylaminoguanidines and chalcones has been shown to proceed via an untypical course. Instead of the expected cyclization to a pyrazoline ring, the reaction leads to the formation of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives. This suggests a reaction pathway where the initial nucleophilic attack by the aminoguanidine (B1677879) on the chalcone (B49325) is followed by a series of proton transfers and rearrangements that favor the formation of the open-chain product over the cyclic pyrazoline. X-ray diffraction studies have confirmed the structure of these acyclic products. nih.gov
Furthermore, mechanistic investigations into the biological activity of benzenesulfonamide derivatives have provided insights into their chemical reactivity. For instance, the pro-apoptotic activity of certain derivatives has been linked to their ability to induce the generation of reactive oxygen species (ROS) and cause a decrease in the mitochondrial membrane potential in cancer cells. nih.gov This implies that the chemical structure of these sulfonamides facilitates interactions with cellular components that trigger these specific biochemical pathways.
Studies on 3-chloro-5-substituted-1,2,4-thiadiazoles, which are structurally related to sulfonamides, have revealed their potent reactivity as protein thiol modifiers. The mechanism involves the rapid and specific reaction of the thiadiazole ring with cysteine residues in proteins. This reactivity is significantly influenced by the nature of the substituent at the 5-position of the thiadiazole ring, with sulfonyl-substituted thiadiazoles exhibiting faster reaction kinetics than their sulfinyl or thioether counterparts. nih.gov This highlights the role of the sulfonyl group in modulating the electrophilicity and reactivity of the heterocyclic system.
The table below summarizes key mechanistic aspects of reactions involving this compound and its derivatives.
| Reaction | Key Reactants | Intermediate/Transition State | Mechanistic Notes |
| Chlorosulfonation of 3-chlorotoluene | 3-chlorotoluene, Chlorosulfonic acid | Sigma complex (Wheland intermediate) | Electrophilic aromatic substitution. The electrophile is SO₂Cl⁺. stackexchange.com |
| Amidation of 3-chloro-5-methylbenzenesulfonyl chloride | 3-chloro-5-methylbenzenesulfonyl chloride, Ammonia/Amine | Tetrahedral intermediate | Nucleophilic substitution at the sulfur atom. |
| Reaction of benzenesulfonylaminoguanidines with chalcones | benzenesulfonylaminoguanidine, Chalcone | Zwitterionic intermediate | Untypical reaction course, leading to stable acyclic products instead of pyrazolines. Involves charge-assisted hydrogen bonding. nih.gov |
| Thiol modification by 3-chloro-5-sulfonyl-1,2,4-thiadiazole | 3-chloro-5-sulfonyl-1,2,4-thiadiazole, Cysteine residue | Covalent adduct | Rapid and specific covalent modification of protein thiols. nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the magnetic properties of atomic nuclei, which allows for the deduction of the molecular structure. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of 3-Chloro-5-methylbenzenesulfonamide.
¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methyl group protons, and the amine protons of the sulfonamide group. The chemical shifts (δ) are measured in parts per million (ppm). sigmaaldrich.com
The aromatic protons will appear in the region of approximately 7.0-8.0 ppm. Due to the substitution pattern (chloro and methyl groups at positions 3 and 5), the three aromatic protons will have slightly different chemical environments and will likely appear as multiplets or distinct singlets. The methyl group (-CH3) protons are expected to produce a singlet peak further upfield, typically around 2.3-2.5 ppm. The two protons of the sulfonamide group (-NH2) will also give rise to a signal, the chemical shift of which can be variable and may be broadened due to exchange processes.
A study on a similar compound, N-(3-chlorophenyl)-4-methylbenzenesulfonamide, showed aromatic protons in the range of 7.2-7.8 ppm. nih.gov For 3-chloroaniline, the aromatic protons appear between 6.6 and 7.2 ppm. chemicalbook.com
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (H-2, H-4, H-6) | ~7.0 - 8.0 | Multiplets / Singlets |
| Methyl (CH3) | ~2.3 - 2.5 | Singlet |
| Amine (NH2) | Variable | Singlet (often broad) |
| Table 2: Predicted ¹H NMR Data for this compound |
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The spectrum of this compound will show distinct peaks for each unique carbon atom. oregonstate.edu
The aromatic carbons typically resonate in the region of 120-150 ppm. docbrown.info The carbon atom attached to the chlorine (C-Cl) will be influenced by the electronegativity of the halogen, and its chemical shift is expected to be in the range of 130-140 ppm. The carbon attached to the sulfonamide group (C-S) will also have a characteristic shift. The carbon atoms bearing hydrogen will have different shifts from the substituted carbons. The methyl carbon will appear at a much higher field, typically around 20-25 ppm. oregonstate.edu
For chlorobenzene, the carbon attached to the chlorine appears at 134.3 ppm, and the other aromatic carbons range from 126.4 to 129.7 ppm. docbrown.info In a related compound, the methyl carbon of a tolyl group was observed at 21.5 ppm. rsc.org
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C-S | ~140 - 145 |
| C-Cl | ~133 - 136 |
| C-CH3 | ~138 - 142 |
| Aromatic C-H | ~120 - 135 |
| Methyl (CH3) | ~20 - 22 |
| Table 3: Predicted ¹³C NMR Data for this compound |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of molecules. Various ionization methods provide complementary information for a thorough structural analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a compound. For this compound, with a molecular formula of C7H8ClNO2S, the predicted monoisotopic mass is 204.99643 Da. HRMS can distinguish this from other potential formulas with the same nominal mass. The technique typically involves soft ionization methods to keep the molecule intact. Predicted m/z values for various adducts of this compound are useful in identifying the molecular ion peak in an HRMS spectrum.
Table 1: Predicted HRMS Adducts for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]+ | 206.00371 |
| [M+Na]+ | 227.98565 |
| [M-H]- | 203.98915 |
| [M+NH4]+ | 223.03025 |
| [M+K]+ | 243.95959 |
| [M+H-H2O]+ | 187.99369 |
| [M+HCOO]- | 249.99463 |
Data is predicted and sourced from computational chemistry databases.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF/TOF)
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with a high-energy electron beam, leading to extensive fragmentation. This fragmentation pattern provides a "fingerprint" that is highly characteristic of the molecule's structure. While a specific EI-MS spectrum for this compound is not available, the fragmentation of a related compound, 4-Chloro-N-methylbenzenesulfonamide, shows characteristic peaks that can be used for structural inference. nih.gov The fragmentation would likely involve the loss of the sulfonamide group and cleavage of the benzene (B151609) ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of benzenesulfonamides is characterized by absorptions arising from the benzene chromophore. acs.org
For benzenoid compounds, substitutions on the ring can cause shifts in the absorption bands. hnue.edu.vn The presence of an auxochrome like the sulfonamide group and the chloro and methyl substituents on the benzene ring of this compound would be expected to influence the position and intensity of these bands. Generally, substituted benzenes exhibit a primary absorption band around 200 nm and a secondary, less intense band around 255 nm. hnue.edu.vn Experimental data for the closely related benzenesulfonamide (B165840) shows absorption maxima at 218 nm and 264 nm. sielc.com The specific substitution pattern of this compound would likely result in absorptions in a similar range.
X-ray Crystallography for Definitive Molecular Structure Determination
Crystal Structure Analysis and Conformation
While a crystal structure for this compound has not been reported, analysis of the crystal structures of closely related analogs provides valuable insights into the likely solid-state conformation. For instance, the crystal structure of 4-Chloro-N-(2-chlorophenyl)-2-methylbenzenesulfonamide reveals key conformational features. nih.gov In this analog, the molecule is bent at the sulfur atom, and the two benzene rings are tilted relative to each other. nih.gov The molecules in the crystal lattice are linked by intermolecular hydrogen bonds between the sulfonamide N-H and an oxygen atom of a neighboring molecule, forming inversion dimers. nih.gov
A similar analysis of 4-Chloro-2-methyl-N-phenylbenzenesulfonamide also shows the formation of centrosymmetric dimers through N-H···O hydrogen bonds. researchgate.net The conformation of the N-C bond in the C-SO2-NH-C segment is a critical feature, and in this analog, it is found to be in a gauche orientation. researchgate.net It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding patterns and conformational preferences in the solid state.
Table 2: Crystallographic Data for the Analog Compound 4-Chloro-N-(2-chlorophenyl)-2-methylbenzenesulfonamide nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C13H11Cl2NO2S |
| Molecular Weight | 316.19 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.089 (2) |
| b (Å) | 8.096 (2) |
| c (Å) | 10.946 (3) |
| α (°) | 96.00 (1) |
| β (°) | 97.11 (2) |
| γ (°) | 105.67 (2) |
| Volume (ų) | 677.7 (3) |
This data pertains to an analog compound and is presented for illustrative purposes.
Intermolecular Interactions and Packing
A thorough investigation into the solid-state structure of a compound is critical for elucidating the nature of its intermolecular interactions, which govern its crystal packing, physical properties, and ultimately its behavior in a solid dosage form. These interactions typically include hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking interactions. The precise geometry and strength of these interactions dictate the three-dimensional architecture of the crystal lattice.
For the specific compound, this compound, a comprehensive search of publicly available scientific literature and crystallographic databases was conducted to obtain experimental data from single-crystal X-ray diffraction studies. Such data would provide definitive information on bond lengths, bond angles, torsion angles, and the specific intermolecular contacts that define the supramolecular assembly of this molecule in the solid state.
Despite a targeted search, no published crystallographic data for this compound could be located. The PubChem database entry for this compound (CID 101597397) also indicates that there is no literature data currently available. uni.lu Consequently, a detailed, experimentally-verified discussion of its specific intermolecular interactions and crystal packing cannot be provided at this time.
While crystallographic studies of closely related sulfonamide compounds, such as N-(3-Chlorophenyl)-4-methylbenzenesulfonamide, reveal the formation of inversion dimers through N-H···O hydrogen bonds, it would be scientifically inaccurate to extrapolate these findings directly to this compound without experimental verification. nih.gov The substitution pattern on the benzene ring can significantly influence the electronic distribution and steric factors, leading to different intermolecular interactions and packing motifs.
Therefore, the elucidation of the precise intermolecular interactions and crystal packing of this compound awaits experimental determination through single-crystal X-ray diffraction analysis.
Below is a placeholder for the crystallographic data that would be obtained from such an analysis.
Interactive Table: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
| Hydrogen Bond Geometry (D-H···A) | Data not available |
| D-H···A Angle (°) | Data not available |
| D···A Distance (Å) | Data not available |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the behavior of electrons in molecules, allowing for the prediction of a wide range of molecular properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely used for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is found.
For substituted benzenesulfonamides, DFT calculations are typically performed using specific functionals and basis sets, such as B3LYP with a 6-311G+(d,p) or 6-31G(d) basis set nih.govresearchgate.net. The B3LYP functional is a hybrid functional that combines Hartree-Fock theory with DFT. The choice of basis set determines the accuracy of the calculation, with larger basis sets providing more accurate results at a higher computational cost.
The output of a geometry optimization includes the optimized bond lengths, bond angles, and dihedral angles of the molecule. While specific data for 3-Chloro-5-methylbenzenesulfonamide is not readily published, the following table provides an example of optimized geometric parameters for a related benzenesulfonamide (B165840) compound, as determined by DFT calculations indexcopernicus.com.
Table 1: Example of Optimized Geometric Parameters for a Substituted Benzenesulfonamide (Calculated using B3LYP/6-31G(d,p)) This data is illustrative and represents a related compound, not this compound.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C-C (aromatic) | 1.38 - 1.41 | C-C-C (aromatic) | 118 - 122 |
| C-S | ~1.78 | C-S-O | ~108 |
| S=O | ~1.47 | O=S=O | ~122 |
| S-N | ~1.70 | C-S-N | ~104 |
| N-H | ~1.02 | H-N-H | ~110 |
DFT calculations are also a powerful tool for predicting the spectroscopic properties of molecules.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the various vibrational modes of the molecule (stretching, bending, etc.). Comparing the calculated IR spectrum with an experimental spectrum can help in the assignment of spectral bands to specific molecular vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts for 1H and 13C nuclei can be compared to experimental data to aid in the structural elucidation of the molecule nih.gov.
UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be modeled. The calculation provides the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands bsu.by.
The following table shows an example of a comparison between experimental and theoretical spectroscopic data for a sulfonamide derivative nih.gov.
Table 2: Example of Experimental and Calculated Spectroscopic Data for a Sulfonamide Derivative This data is illustrative and represents a related compound, not this compound.
| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |
|---|---|---|
| IR (cm-1) | ||
| N-H stretch | 3400 | 3413 |
| C=N stretch | 1625 | 1637 |
| 1H NMR (ppm) | ||
| Azomethine proton | 8.40 | 8.60 |
| Aromatic protons | 6.15 - 7.80 | 6.20 - 7.90 |
| UV-Vis (nm) | 300 | 303 |
To specifically study electronic excited states and UV-Vis spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculates the excitation energies, which correspond to the energy difference between the ground state and various excited states of the molecule. It also predicts the oscillator strength of these transitions, indicating which transitions are electronically allowed and likely to be observed in a UV-Vis spectrum bsu.by. These calculations are crucial for understanding the photophysical properties of a compound.
Molecular and Electronic Properties
Beyond structure and spectra, computational methods can quantify various electronic properties that govern the reactivity and behavior of a molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons aimspress.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity nih.govnih.gov.
The spatial distribution of the HOMO and LUMO can indicate the regions of the molecule that are most likely to be involved in electron donation and acceptance, respectively. In a typical benzenesulfonamide, the HOMO might be localized on the benzene (B151609) ring, while the LUMO may be distributed across the sulfonamide group.
Table 3: Example of Calculated Frontier Molecular Orbital Energies and Energy Gap This data is illustrative and represents a related compound, not this compound.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -9.58 |
| ELUMO | 0.36 |
| Energy Gap (ΔE) | 9.94 |
Data derived from a study on a substituted benzenesulfonamide bsu.by.
From the HOMO and LUMO energies, several important chemical descriptors can be calculated based on Koopmans' theorem nih.gov.
Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more polarizable and reactive than hard molecules.
These parameters provide a quantitative basis for comparing the reactivity of different molecules.
Table 4: Example of Calculated Chemical Descriptors (in eV) This data is illustrative and is based on the HOMO/LUMO values in Table 3.
| Parameter | Formula | Calculated Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 9.58 |
| Electron Affinity (A) | -ELUMO | -0.36 |
| Electronegativity (χ) | (I + A) / 2 | 4.61 |
| Chemical Hardness (η) | (I - A) / 2 | 4.97 |
| Chemical Softness (S) | 1 / η | 0.20 |
Mulliken Atomic Charges and Molecular Electrostatic Potential Maps
Theoretical calculations are pivotal in elucidating the electronic landscape of a molecule. Mulliken population analysis and Molecular Electrostatic Potential (MEP) maps are fundamental tools in this regard, providing a quantitative and qualitative understanding of charge distribution and reactivity.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of positive electrostatic potential (electron-poor, prone to nucleophilic attack).
For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the sulfonamide group, making them potential hydrogen bond acceptors. researchgate.net The nitrogen atom of the sulfonamide group, depending on its protonation state, can also contribute to the electrostatic landscape. The aromatic ring itself will have a complex potential distribution due to the presence of the electron-withdrawing chloro and sulfonamide groups and the electron-donating methyl group. Such maps are crucial for understanding non-covalent interactions, which are fundamental to drug-receptor binding. nih.gov
Table 1: Illustrative Mulliken Atomic Charges for a Benzenesulfonamide Derivative
| Atom | Charge (a.u.) |
|---|---|
| S | +1.22 |
| O1 (Sulfonyl) | -0.65 |
| O2 (Sulfonyl) | -0.65 |
| N (Amide) | -0.85 |
| C (Aromatic Ring) | Varied |
| H (Amide) | +0.40 |
Note: These are representative values from a general benzenesulfonamide structure and not specific to this compound. The actual charges will be influenced by the specific substitution pattern.
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational techniques used to predict the preferred orientation of a molecule when bound to a biological target, typically a protein or enzyme. This allows for the elucidation of binding modes and the nature of the interactions at the atomic level.
Sulfonamides are a well-known class of inhibitors for the enzyme carbonic anhydrase (CA). nih.gov Molecular docking studies of various sulfonamide derivatives with different isoforms of CA have been extensively performed. nih.govresearchgate.net These studies consistently show that the sulfonamide moiety is crucial for binding within the enzyme's active site.
For this compound, it is hypothesized that it would adopt a similar binding mode in the active site of carbonic anhydrase. The deprotonated sulfonamide nitrogen would coordinate with the zinc ion (Zn²⁺) present in the active site, which is a hallmark interaction for sulfonamide-based CA inhibitors. nih.gov The aromatic ring of the compound would likely be oriented within a hydrophobic pocket of the active site, with the chloro and methyl substituents influencing the precise positioning and contributing to van der Waals interactions.
The stability of the ligand-receptor complex is governed by a variety of non-covalent interactions. For a sulfonamide inhibitor like this compound binding to carbonic anhydrase, the key interactions would include:
Coordination: The primary interaction is the coordination of the sulfonamide nitrogen with the catalytic Zn²⁺ ion in the active site.
Hydrogen Bonding: The oxygen atoms of the sulfonamide group are expected to form hydrogen bonds with the side chain of a conserved threonine residue (e.g., Thr199 in CA II). nih.govnih.gov The amide group can also participate in hydrogen bonding, either as a donor or an acceptor.
The table below lists key amino acid residues in the active site of human carbonic anhydrase II (hCA II) that are typically involved in interactions with sulfonamide inhibitors.
Table 2: Key Interacting Residues in the Active Site of Human Carbonic Anhydrase II for Sulfonamide Inhibitors
| Residue | Type of Interaction |
|---|---|
| Zn²⁺ | Coordination |
| His94, His96, His119 | Coordination with Zn²⁺ |
| Thr199 | Hydrogen Bonding |
| Thr200 | Hydrogen Bonding |
| Gln92 | Hydrogen Bonding |
| Val121, Val143, Leu198 | Hydrophobic Interactions |
Note: This is a generalized representation based on studies of various sulfonamide inhibitors with hCA II.
Pre Clinical Biological Activity and Mechanistic Investigations
In Vitro Anticancer Activity of 3-Chloro-5-methylbenzenesulfonamide Derivatives
A novel series of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives were synthesized and evaluated for their anticancer properties. nih.gov The study aimed to determine their effectiveness in halting the proliferation of several human cancer cell lines. nih.gov
Cytotoxicity Screening against Human Cancer Cell Lines (e.g., HCT-116, MCF-7, HeLa)
The synthesized compounds were tested for their in vitro effects on the growth of breast cancer (MCF-7), cervical cancer (HeLa), and colon cancer (HCT-116) cell lines using an MTT assay. nih.gov The results indicated that the cytotoxic activity of these derivatives was significantly influenced by the chemical structure, particularly the presence of a hydroxyl group on the benzene (B151609) ring of the 3-arylpropylidene fragment. nih.gov
Determination of Half-Maximal Inhibitory Concentrations (IC50) and Growth Inhibition
The potency of the compounds was quantified by determining their half-maximal inhibitory concentrations (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.
Two of the most effective compounds, designated as 20 and 24 , showed mean IC50 values of 12.8 µM and 12.7 µM, respectively, across the three tested cancer cell lines. nih.gov Another derivative, compound 30 , demonstrated the strongest activity against the HCT-116 cell line, with an IC50 value of 8 µM. nih.gov
Table 1: IC50 Values of Lead Benzenesulfonamide (B165840) Derivatives
| Compound | Mean IC50 (µM) (MCF-7, HeLa, HCT-116) | IC50 (µM) against HCT-116 |
| 20 | 12.8 | Not specified |
| 24 | 12.7 | Not specified |
| 30 | Not specified | 8 |
Assessment of Selectivity Against Non-Malignant Cell Lines
A critical aspect of anticancer drug development is ensuring that the compounds target cancer cells selectively, with minimal toxicity to normal, healthy cells. The study evaluated the cytotoxicity of the derivatives against non-malignant HaCaT cells. nih.gov
The most promising compounds, 20 and 24 , were found to be approximately 3- and 4-fold more active against MCF-7 and HCT-116 cancer cells, respectively, when compared to the non-malignant HaCaT cells. nih.gov Furthermore, compound 30 was 11 times more effective at inhibiting the growth of HCT-116 cells than HaCaT cells, suggesting a favorable selectivity profile for colon cancer treatment. nih.gov
Cellular and Molecular Mechanisms of Action in Cancer Models
To understand how these compounds exert their anticancer effects, researchers investigated their impact on the cellular and molecular processes involved in cell death.
Induction of Apoptosis Pathways
The study explored whether the compounds could trigger apoptosis in cancer cells. Compound 24 was specifically shown to induce apoptosis in cancer cells. nih.gov This was in stark contrast to its structurally similar but inactive analog, compound 31 , which did not induce apoptosis. nih.gov This finding highlights the specific structural requirements for the pro-apoptotic activity of these derivatives.
The mitochondrion plays a central role in the intrinsic pathway of apoptosis. A key event in this process is the disruption of the mitochondrial membrane potential (MMP). The investigation revealed that compound 24 caused a decrease in the MMP in cancer cells. nih.gov This disruption is a strong indicator of apoptosis induction, as it often leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately leading to cell death. nih.gov The study also observed that treatment with compound 24 led to an increase of cells in the sub-G1 phase of the cell cycle, which is another hallmark of apoptosis. nih.gov
Inhibition of Specific Biological Targets
NLRP3 Inflammasome Pathway Modulation
The NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is linked to numerous inflammatory diseases. rjpbr.comnih.gov Consequently, the NLRP3 inflammasome is an attractive target for therapeutic inhibitors. rjpbr.com
Benzenesulfonamide scaffolds have emerged as a promising chemical class for developing NLRP3 inflammasome inhibitors. Research into benzenesulfonamide analogues has led to the identification of potent inhibitors. nih.gov For instance, a lead compound, JC124, and its derivatives were synthesized and characterized for their inhibitory action. nih.gov Modifications to the sulfonamide portion of the molecule were found to be well-tolerated, and two new compounds, identified as 14 and 17 , demonstrated improved inhibitory potency with IC₅₀ values of 0.55 µM and 0.42 µM, respectively. nih.gov These findings confirm that the benzenesulfonamide structure is a viable pharmacophore for NLRP3 inhibition and suggest that this compound could potentially modulate this pathway. nih.gov
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target in cancer therapy. biorxiv.org Benzenesulfonamide derivatives have been investigated as inhibitors of tubulin polymerization. A series of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives were designed based on the known β-tubulin inhibitor ABT-751. nih.gov The lead compound from this series, DL14 , was found to inhibit tubulin polymerization with an IC₅₀ value of 0.83 µM by competitively binding to the colchicine (B1669291) site. nih.gov
In another study, 2-N-aryl-substituted benzenesulfonamidoacetamides were identified as novel tubulin polymerization inhibitors. nih.gov Lead compounds from this series, 4b and 4c , were shown to disrupt mitotic spindles, induce cell-cycle arrest at the G₂/M phase, and exhibit potent cytotoxicity against a range of cancer cells. nih.gov These results indicate that the benzenesulfonamide core is a valid scaffold for developing antimitotic agents that function via tubulin polymerization inhibition.
Receptor Tyrosine Kinase Pathways
Receptor tyrosine kinases (RTKs) are transmembrane proteins that are central to cellular signaling, regulating processes like cell proliferation and differentiation. youtube.com Their dysregulation is a common feature in various cancers. The benzenesulfonamide structure has been identified as a scaffold for kinase inhibitors with potential anticancer properties. nih.gov
Specifically, benzenesulfonamide analogs have been investigated as inhibitors of the Tropomyosin receptor kinase A (TrkA), a member of the RTK family. nih.gov A derivative, AL106 , was found to induce significant cell death in glioblastoma (GBM) cells that overexpress TrkA, while showing less cytotoxicity in non-cancerous cells. nih.gov This suggests that the compound may act through interaction with the receptor tyrosine kinase. nih.gov Furthermore, other studies have described sulfonyl-containing derivatives as inhibitors of the EGF-receptor tyrosine kinase, supporting the role of this chemical class in modulating RTK pathways. nih.gov
Histone Deacetylase Inhibition
Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation, and their inhibition is a validated strategy in cancer therapy. In a study focused on developing novel HDAC inhibitors, a series of structurally optimized small molecules were synthesized. Western blot analysis revealed that representative molecules from this series could effectively block the function of class I HDACs and HDAC6. This was demonstrated by monitoring the acetylation levels of tubulin (a target of HDAC6) and histones H3 and H4 (targets of class I HDACs).
In Vitro Antimicrobial and Antifungal Activity
The sulfonamide class of compounds, or "sulfa drugs," represents one of the earliest and most significant classes of synthetic antimicrobial agents. researchgate.net Their mechanism often involves the inhibition of folic acid synthesis, which is essential for the growth of many bacteria. ontosight.ai
Evaluation against Bacterial Strains (Gram-positive and Gram-negative)
The antimicrobial potential of benzenesulfonamide derivatives has been evaluated against a variety of bacterial species. The activity is often dependent on the specific substitutions on the benzenesulfonamide core.
Novel hybrid molecules combining benzenesulfonamides with 2-amino-benzo[d]isothiazol-3-ones showed moderate antibacterial properties primarily against Gram-positive bacteria, including various Bacillus, Staphylococcus, and Streptococcus species, with Minimum Inhibitory Concentration (MIC) values ranging from 6 to 100 µg/ml. nih.gov However, these specific derivatives did not show activity against the Gram-negative bacterium Escherichia coli. nih.gov
In contrast, another study on N-(thiazol-2-yl)benzenesulfonamide derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria. nih.gov Compounds with specific substitutions, such as 4-tert-butyl (5b ) and 4-isopropyl groups, were particularly effective against multiple strains, with one derivative showing a low MIC of 3.9 µg/mL against Staphylococcus aureus. nih.gov
The nature of the substituent on the aromatic ring plays a key role. It has been noted that benzenesulfonamides with electron-withdrawing groups, such as chloro and nitro groups, exhibited good antibacterial effects against Escherichia coli. researchgate.net This is particularly relevant to this compound, which contains an electron-withdrawing chloro group.
Interactive Data Table: In Vitro Antibacterial Activity of Selected Benzenesulfonamide Derivatives
| Derivative Class | Bacterial Strain | Activity (MIC) | Source |
| Benzenesulfonamide-benzo[d]isothiazolone Hybrids | Staphylococcus aureus | 6-100 µg/ml | nih.gov |
| Benzenesulfonamide-benzo[d]isothiazolone Hybrids | Escherichia coli | No inhibition up to 100 µg/ml | nih.gov |
| N-(thiazol-2-yl)benzenesulfonamides (5b ) | Staphylococcus aureus | MIC comparable to chloramphenicol | nih.gov |
| N-(thiazol-2-yl)benzenesulfonamides (isopropyl derivative) | Staphylococcus aureus | 3.9 µg/mL | nih.gov |
| Benzenesulfonamides with electron-withdrawing groups | Escherichia coli | Good antibacterial effect | researchgate.net |
| Benzenesulfonamides with electron-donating groups | Pseudomonas aeruginosa | Good antibacterial effect | researchgate.net |
Assessment against Fungal Species (e.g., Candida albicans)
In addition to antibacterial action, sulfonamide derivatives have been investigated for their antifungal properties, particularly against opportunistic pathogens like Candida species. nih.gov Candida albicans is a prevalent fungal pathogen capable of causing significant infections, especially in immunocompromised individuals. nih.govnih.gov
A study screening arylsulfonamide-type compounds against a range of Candida species found that a hit compound, N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide (3) , exhibited fungistatic activity against all tested strains of C. albicans, C. parapsilosis, and C. glabrata at concentrations from 0.125 to 1 mg/mL. nih.gov Further optimization led to a hydrochloride salt derivative (13.HCl ) that showed inhibitory effects against Candida albicans with MIC values ranging from 0.500 to 1.000 mg/mL. nih.gov
In a different study, a hybrid benzenesulfonamide (4c ) was found to inhibit the growth of the yeasts Saccharomyces cerevisiae and Cryptococcus neoformans, as well as several dermatophytes, indicating a broader spectrum of antifungal potential within this chemical class. nih.gov
Interactive Data Table: In Vitro Antifungal Activity of Selected Arylsulfonamide Derivatives
| Derivative | Fungal Species | Activity (MIC) | Source |
| Compound 3 | Candida albicans (ATCC & clinical strains) | 0.125 - 1 mg/mL | nih.gov |
| Compound 3 | Candida parapsilosis (ATCC & clinical strains) | 0.125 - 1 mg/mL | nih.gov |
| Compound 3 | Candida glabrata (clinical strain 33) | 0.125–0.250 mg/mL | nih.gov |
| Compound 13.HCl | Candida albicans (clinical strains 12 & 16) | 0.500 - 1.000 mg/mL | nih.gov |
| Compound 13.HCl | Candida glabrata (clinical strain 33) | 0.250 mg/mL | nih.gov |
| Compound 4c | Saccharomyces cerevisiae | Active | nih.gov |
| Compound 4c | Cryptococcus neoformans | Active | nih.gov |
Biofilm Formation Inhibition Studies
There is currently no publicly available scientific literature detailing studies on the efficacy of this compound as an inhibitor of biofilm formation. Research into the ability of this compound to interfere with the complex processes of microbial adhesion, maturation, and dispersal, which are hallmarks of biofilm development, has not been reported. Such studies are crucial for identifying new agents to combat chronic and device-associated infections.
In Vitro Antiviral Activity
Similarly, a thorough review of existing research has found no evidence of in vitro screening of this compound against any viral pathogens. Consequently, its potential as an antiviral agent, including its mechanism of action against viral replication or entry, remains unknown.
Structure-Activity Relationship (SAR) Studies
The exploration of the chemical structure of this compound to understand how modifications to its molecular framework might influence its biological activity has not been documented.
Without foundational activity data, no studies have been conducted to systematically alter the chloro, methyl, or sulfonamide groups on the benzene ring to determine their respective contributions to any potential biological effects.
The key structural features of this compound responsible for any pharmacological activity have not been identified. Pharmacophore modeling and the determination of key structural determinants are essential steps in optimizing a lead compound, but this work has not been undertaken for this specific molecule.
Metabolic Stability Studies (in vitro, e.g., using human liver microsomes)
The metabolic fate of this compound is a critical yet uninvestigated aspect of its preclinical profile. There are no published studies that have assessed its stability in the presence of human liver microsomes. This type of in vitro study is a standard method for predicting the hepatic clearance and potential for drug-drug interactions of a new chemical entity. The absence of this data precludes any estimation of its pharmacokinetic properties in humans.
Identification and Optimization of Lead Structures for Therapeutic Development
The discovery of new drugs often begins with the identification of a "lead structure," a chemical compound that shows promising biological activity. For derivatives of the this compound core, this process has been successfully demonstrated through extensive screening programs. For instance, a series of 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives were screened by the National Cancer Institute (NCI) against a panel of approximately 60 human tumor cell lines. nih.gov This large-scale screening is instrumental in identifying initial hits.
From these screenings, specific derivatives have emerged as potent lead compounds. Notably, compound 3l (from the S-(5-chloro-4-methyl-2-sulfamoylphenyl)alkanethiohydrazonate series) demonstrated significant activity against cell lines from leukemia (SR), melanoma (SK-MEL-5), CNS cancer (SF-539), ovarian cancer (OVCAR-3, OVCAR-4), and breast cancer (MDA-MB-231/ACTT), with GI50 values (the concentration required to inhibit cell growth by 50%) in the range of 0.3-0.9 μM. nih.gov Another compound, 8 , from a related series of potassium S-(5-chloro-2-cyanoamidatesulfonyl-4-methylphenyl)alkanethio (or benzothio)hydrazonates, showed remarkable selectivity against renal cancer (A498) cells, with a GI50 value of less than 0.01 μM. nih.gov
Once a lead is identified, the next critical step is optimization. This involves systematically modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties. One successful optimization strategy is the creation of hybrid molecules, which combine two or more pharmacophores (active parts of a molecule) into a single entity to achieve a synergistic effect. mdpi.com Researchers have pursued this by synthesizing novel series of 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives. mdpi.com These efforts, along with the synthesis of related structures like 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidines, aim to refine the structure-activity relationship (SAR) and enhance antiproliferative activity. nih.gov Part of this optimization process includes evaluating the metabolic stability of the most potent compounds using in vitro assays with human liver microsomes to predict how they might be processed in the body. mdpi.com
Table 1: Selected this compound Derivatives with Notable Antitumor Activity
| Compound | Target Cancer Cell Line(s) | Activity (GI50) | Reference |
|---|---|---|---|
| Compound 3l | Leukemia (SR), Melanoma (SK-MEL-5), CNS Cancer (SF-539), Ovarian Cancer (OVCAR-3, OVCAR-4), Breast Cancer (MDA-MB-231/ACTT) | 0.3-0.9 µM | nih.gov |
| Compound 8 | Renal Cancer (A498) | < 0.01 µM | nih.gov |
| Imidazole (B134444) Derivative 11 | Colon Cancer (HCT-116) | 11 µM | mdpi.com |
Exploration of Novel Biological Targets for this compound Derivatives
While initial screenings reveal if a compound is active, subsequent research must uncover how it works by identifying its biological target(s). For some derivatives of this compound, research has pointed towards the induction of apoptosis (programmed cell death) as a mechanism of action against cancer cells. nih.gov The synthesis of 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives yielded compounds with demonstrated pro-apoptotic activity against breast (MCF-7), cervical (HeLa), and colon (HCT-116) cancer cells. nih.gov
The future in this area lies in moving beyond broad observations of cytotoxicity to pinpointing specific molecular interactions. The sulfonamide group is a versatile pharmacophore present in a wide array of drugs, and its derivatives can be designed to inhibit specific enzymes or disrupt protein-protein interactions. A key future direction is to employ techniques like affinity chromatography, proteomics, and genetic screening to identify the precise intracellular proteins that derivatives of this compound bind to. Understanding these targets will not only elucidate the mechanism of action but also allow for the rational design of more selective and potent drugs, potentially expanding their therapeutic application to other diseases driven by the identified targets. Furthermore, the development of metallodrugs, where sulfonamides are complexed with metal ions like Ruthenium(III), has been shown to stimulate biological activity, suggesting that these complexes could interact with targets like DNA. nih.gov
Advanced Computational Approaches in Drug Discovery for Enhanced Predictive Modeling
Modern drug discovery is increasingly driven by computational methods that can predict the biological activity and properties of chemical compounds before they are synthesized. This in silico approach saves significant time and resources. For derivatives of 4-chloro-2-mercapto-5-methylbenzenesulfonamide, quantitative structure-activity relationship (QSAR) studies have already been applied. researchgate.net QSAR models seek to establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net By calculating molecular descriptors using software like Dragon after optimizing the compound's geometry with packages like HyperChem, researchers can build predictive models. researchgate.net
The future of this research will involve the application of more advanced computational techniques. Molecular docking simulations can predict how a ligand (the sulfonamide derivative) fits into the binding site of a target protein, providing insights into the specific interactions that confer its activity. Furthermore, machine learning and artificial intelligence (AI) algorithms can be trained on existing screening data to predict the anticancer potential of vast virtual libraries of yet-to-be-synthesized this compound derivatives. These advanced predictive models will be instrumental in prioritizing the most promising candidates for synthesis and biological testing, thereby accelerating the entire drug discovery pipeline.
Development of Targeted Delivery Systems for Enhanced Efficacy
A major challenge in drug therapy, particularly in oncology, is delivering the therapeutic agent specifically to diseased tissues while sparing healthy ones. Targeted drug delivery systems (TDDS) are engineered to solve this problem by packaging drugs in carriers that can localize them at the site of action. youtube.com This approach can increase efficacy and significantly reduce side effects. wikipedia.org
For future applications of this compound derivatives, developing effective TDDS will be crucial. These systems are often based on nanomedicine, utilizing carriers such as:
Liposomes: Vesicles made of a lipid bilayer that can encapsulate drugs. wikipedia.org
Polymeric Micelles: Core-shell structures formed from amphiphilic block copolymers. wikipedia.org
Nanoparticles: Submicron-sized particles made from natural or synthetic polymers that can encapsulate a range of drugs. mdpi.com
Dendrimers: Highly branched, tree-like polymer structures. wikipedia.org
These carriers can be designed for passive targeting, where they accumulate in tumor tissues due to their leaky blood vessels, or active targeting, where they are decorated with ligands (like antibodies) that bind to specific receptors on the surface of cancer cells. youtube.com Furthermore, stimulus-responsive systems can be engineered to release their drug payload in response to specific triggers in the microenvironment of the tumor, such as a lower pH. youtube.com Given that sulfonamides are a class of antibiotics used to treat intracellular bacterial infections, drug delivery systems (DDSs) designed to be taken up by infected host cells are also a relevant area of exploration. researchgate.net Applying these advanced delivery technologies to potent anticancer derivatives of this compound could dramatically improve their therapeutic index.
In Vivo Proof-of-Concept Studies in Relevant Preclinical Models
While in vitro studies using cell lines are essential for initial screening and mechanistic investigation, they cannot fully replicate the complex biological environment of a living organism. Therefore, a critical future step for the most promising derivatives of this compound is to establish in vivo proof-of-concept. This requires testing the compounds in relevant preclinical models, typically laboratory animals such as mice or rats that have been induced with a specific disease state.
Conclusion
3-Chloro-5-methylbenzenesulfonamide is a halogenated and alkylated benzenesulfonamide (B165840) with significant potential as a building block in organic synthesis. While specific experimental data for this compound is not extensively documented, its synthesis, properties, and reactivity can be reasonably inferred from the well-established chemistry of related benzenesulfonamides. Its unique substitution pattern makes it a promising scaffold for the development of novel compounds with applications in medicinal chemistry, particularly as enzyme inhibitors and receptor modulators, as well as in the field of materials science for the creation of functional polymers and dyes. Further research into the specific properties and applications of this compound is warranted to fully explore its potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Chloro-5-methylbenzenesulfonamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves sulfonation of 3-chloro-5-methylbenzene followed by amidation. Key steps include controlling reaction temperature (e.g., 0°C for coupling reactions to minimize side products) and using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to enhance efficiency . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the product. Optimization may involve adjusting stoichiometry or solvent polarity .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for aromatic protons (δ 7.2–7.8 ppm, split due to substituents) and the methyl group (δ ~2.5 ppm). The sulfonamide NH₂ may appear as a broad singlet (δ ~5–6 ppm) .
- ¹³C NMR : The sulfonamide sulfur-linked carbon resonates at δ ~125–135 ppm, while the methyl carbon appears at δ ~20–25 ppm .
- IR : Strong absorption bands for sulfonamide S=O (1150–1350 cm⁻¹) and N–H (3200–3400 cm⁻¹) .
Q. What chromatographic methods are suitable for purity analysis?
- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is effective. Use mobile phases like acetonitrile/water (70:30) with 0.1% trifluoroacetic acid to resolve impurities. Retention times can be compared against reference standards .
Advanced Research Questions
Q. How do structural modifications of this compound influence its bioactivity (e.g., NLRP3 inflammasome inhibition)?
- Methodological Answer : Replace the methyl group with electron-withdrawing substituents (e.g., trifluoromethyl) to enhance metabolic stability. Test analogues in vitro using THP-1 macrophage assays, measuring IL-1β secretion via ELISA. Correlate activity with steric/electronic properties using computational tools (e.g., molecular docking) .
Q. How can crystallographic data resolve ambiguities in the compound’s conformation?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (SHELXL for refinement) provides precise bond angles and torsion angles. For example, the sulfonamide group’s planarity and chlorine’s spatial orientation can be validated. Data collection at 100 K minimizes thermal motion artifacts .
Q. How to address contradictions in reported cytotoxicity data across studies?
- Methodological Answer : Conduct systematic reviews (Cochrane guidelines) to assess experimental variables: cell lines (e.g., HepG2 vs. HEK293), exposure times, and assay protocols (MTT vs. resazurin). Meta-analysis can identify dose-response trends or confounding factors like solvent toxicity (e.g., DMSO) .
Q. What strategies improve the compound’s solubility for in vivo studies?
- Methodological Answer : Co-solvents (PEG-400, cyclodextrins) or salt formation (sodium sulfonate) enhance aqueous solubility. Assess bioavailability via pharmacokinetic studies in rodent models, monitoring plasma concentrations using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
